2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
CAS No.: 886906-00-9
Cat. No.: VC4212352
Molecular Formula: C25H23N3O3S
Molecular Weight: 445.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886906-00-9 |
|---|---|
| Molecular Formula | C25H23N3O3S |
| Molecular Weight | 445.54 |
| IUPAC Name | 2-(2-benzylsulfonylbenzimidazol-1-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C25H23N3O3S/c29-24(27-16-8-12-20-11-4-6-14-22(20)27)17-28-23-15-7-5-13-21(23)26-25(28)32(30,31)18-19-9-2-1-3-10-19/h1-7,9-11,13-15H,8,12,16-18H2 |
| Standard InChI Key | QBPDJBVGANMTQH-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5 |
Introduction
The compound 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of a benzylsulfonyl group and a quinoline moiety enhances its pharmacological potential.
Synthesis
The synthesis of such benzimidazole derivatives typically involves several key steps, including the formation of the benzimidazole ring and the introduction of the sulfonyl and quinoline groups. Specific conditions such as temperature control, pH adjustments, and the use of catalysts are crucial to enhance yields. Characterization techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the final product.
Comparison with Similar Compounds
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